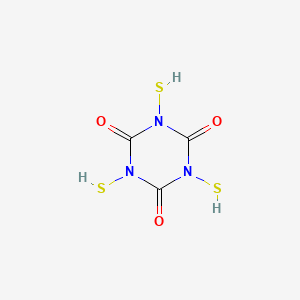

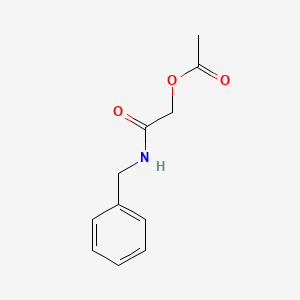

Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamide, 2-(acetyloxy)-N-(phenylmethyl)-: is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a phenylmethyl group and an acetyloxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Ammonium Carbonate Method: One common method for preparing acetamide involves the reaction of glacial acetic acid with ammonium carbonate.

Electrosynthesis: Recent advancements in green chemistry have led to the use of electrosynthesis for the preparation of amides, including acetamide.

Industrial Production Methods:

Ammonium Acetate Distillation: Industrially, acetamide can be produced by the rapid distillation of ammonium acetate.

Ammonia and Acetic Anhydride Reaction: Another industrial method involves treating acetic anhydride with ammonia to produce acetamide.

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: Acetamide can undergo hydrolysis in the presence of acids or bases to yield acetic acid and ammonia.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Acid-Catalyzed Hydrolysis: Involves the use of hydronium ions to protonate the carbonyl oxygen, making the carbon more electrophilic and reactive.

Base-Catalyzed Hydrolysis: Utilizes hydroxide ions to attack the carbonyl carbon, leading to the formation of acetic acid and ammonia.

Major Products:

Acetic Acid and Ammonia: The primary products of hydrolysis reactions involving acetamide.

Aplicaciones Científicas De Investigación

Chemistry:

- Acetamide derivatives are used as intermediates in organic synthesis and as solvents in various chemical reactions .

Biology:

- Acetamide utilization tests are employed to differentiate non-fermentative, gram-negative bacteria based on their ability to use acetamide as a carbon source .

Medicine:

- Acetamide derivatives have potential applications in pharmaceuticals, particularly in the development of drugs targeting specific enzymes and pathways .

Industry:

Mecanismo De Acción

Mechanism:

- The mechanism of action of acetamide involves its interaction with specific enzymes and molecular targets. For example, in the case of acetamide utilization tests, the enzymatic action of acylamidase breaks down acetamide into ammonia, which increases the alkalinity of the medium .

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

Acetic Acid Amide:

N-Phenylacetamide: This compound has a phenyl group attached to the nitrogen atom but does not have the acetyloxy group.

Uniqueness:

Propiedades

Número CAS |

158818-32-7 |

|---|---|

Fórmula molecular |

C11H13NO3 |

Peso molecular |

207.23 g/mol |

Nombre IUPAC |

[2-(benzylamino)-2-oxoethyl] acetate |

InChI |

InChI=1S/C11H13NO3/c1-9(13)15-8-11(14)12-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,12,14) |

Clave InChI |

JELWNMUZTDVJMD-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)OCC(=O)NCC1=CC=CC=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[4-(3-Amino-4-nitrophenoxy)phenyl]propan-2-yl}phenol](/img/structure/B14270069.png)

![Propanedioic acid, [(1R)-1-phenyl-2-propenyl]-, dimethyl ester](/img/structure/B14270093.png)

![Butyl[(1,3-dithian-2-yl)methyl]dimethylsilane](/img/structure/B14270102.png)